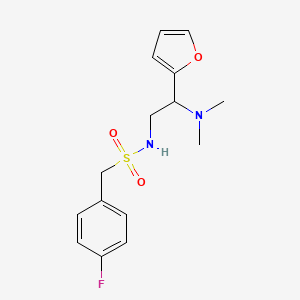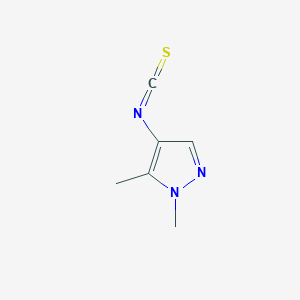
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a furan ring, a fluorophenyl group, and a methanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-fluorophenylmethanesulfonamide.
Alkylation: The intermediate is then subjected to alkylation with 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, it may serve as a probe to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes or receptors.
Medicine
Medicinally, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy, such as bacterial infections or certain cancers.
Industry
In the industrial sector, this compound might be used in the development of new pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide would depend on its specific application. Generally, sulfonamide compounds inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This compound could interact with molecular targets such as dihydropteroate synthase in bacteria or carbonic anhydrase in humans, disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-chlorophenyl)methanesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the furan ring, fluorophenyl group, and dimethylamino moiety can influence its electronic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-18(2)14(15-4-3-9-21-15)10-17-22(19,20)11-12-5-7-13(16)8-6-12/h3-9,14,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQMASITQVVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride](/img/structure/B2907783.png)

![2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2907785.png)
![2-[4-(tert-butyl)benzyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2907786.png)

![6-(3-fluorophenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2907792.png)

![2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2907797.png)
![ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2907798.png)



